molecular formula C7H9BrN2O B2552788 (5-Bromo-3-methoxypyridin-2-yl)methanamine CAS No. 1256835-82-1

(5-Bromo-3-methoxypyridin-2-yl)methanamine

Cat. No.: B2552788
CAS No.: 1256835-82-1
M. Wt: 217.066
InChI Key: BPMZDHQFIWMNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-3-methoxypyridin-2-yl)methanamine (CAS 1256835-82-1) is a high-value pyridine derivative designed for advanced research and development. This compound features a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol . Its structure incorporates three key functional sites: a reactive bromine atom, an electron-donating methoxy group, and a primary aminomethyl group, making it an exceptionally versatile scaffold for constructing complex molecules . As a central building block in medicinal chemistry and drug discovery, this compound is primarily used in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, where the bromine acts as a handle for introducing new carbon-carbon or carbon-heteroatom bonds. The aminomethyl group can be further functionalized to create amides, sulfonamides, or secondary amines, expanding the diversity of accessible chemical space. This makes it particularly valuable for the synthesis of targeted libraries of small molecules, especially in developing kinase inhibitors and other therapeutics where the 3-methoxypyridine core is a privileged structure . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-3-methoxypyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZDHQFIWMNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Drug Discovery:substituted Pyridine Scaffolds Are a Major Focus of Drug Discovery Efforts. Research on Compounds with Similar Substitution Patterns Often Targets the Development Of:

Enzyme Inhibitors: The pyridine (B92270) core can interact with enzyme active sites through hydrogen bonding and π-π stacking. dovepress.com Derivatives are frequently designed as kinase inhibitors for anticancer therapy or as inhibitors of other enzymes implicated in disease. rsc.org

Receptor Modulators: The methanamine moiety is a common feature in ligands for G protein-coupled receptors (GPCRs) and ion channels. Altering the substituents on the pyridine ring allows for the fine-tuning of selectivity and affinity for specific receptor subtypes. nih.gov

Antiproliferative Agents: Many novel heterocyclic compounds based on pyridine are synthesized and screened for their ability to inhibit the growth of cancer cell lines. researchgate.net Structure-activity relationship (SAR) studies on such compounds have shown that the nature and position of substituents, such as halogens and alkoxy groups, can dramatically impact cytotoxic activity. researchgate.net

Investigation of Biological Activities and Molecular Interactions in Vitro

Evaluation as Protein Kinase Inhibitors

Comprehensive searches of scientific databases and literature have revealed no available studies on the evaluation of (5-Bromo-3-methoxypyridin-2-yl)methanamine as a protein kinase inhibitor.

Inhibition of Specific Kinases (e.g., CSF1R, MELK)

There is currently no published research detailing the inhibitory activity of this compound against specific kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R) or Maternal Embryonic Leucine Zipper Kinase (MELK).

Effects on Cellular Signaling Pathways and Cell Cycle Regulation

Information regarding the effects of this compound on cellular signaling pathways or the regulation of the cell cycle is not present in the available scientific literature.

Antimycobacterial Activity Studies

No published studies were identified that investigate the antimycobacterial properties of this compound.

Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)

There is no available research on the activity of this compound as an inhibitor of the Mycobacterial Membrane Protein Large 3 (MmpL3).

Modulation of Cytochrome P450 Enzyme Activity

Searches of available literature and databases did not yield any studies concerning the modulation of cytochrome P450 enzyme activity by this compound.

Selective Inhibition of CYP2A6 and Implications for Drug Metabolism

There is no available data on the selective inhibition of the CYP2A6 enzyme by this compound, nor any discussion of its potential implications for drug metabolism.

Assessment of Bacterial Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are crucial enzymes in the biosynthesis of fatty acids and polyketides in bacteria, making them a target for novel antibacterial agents. While direct studies on the inhibitory activity of this compound against bacterial PPTase are not prominently available in the reviewed literature, the broader class of pyridine (B92270) derivatives has been explored for this purpose. Research into PPTase inhibitors has identified various heterocyclic scaffolds, including pyridines, that can disrupt essential bacterial metabolic pathways. The investigation of such compounds is critical for addressing the challenge of rising microbial resistance.

Receptor Agonist and Antagonist Activities

The substituted pyridine framework is a common feature in ligands designed to modulate various neurotransmitter and immune receptors.

Dopamine D2 and D3 receptors are key targets for antipsychotic and neurological disorder treatments. The high structural homology between these two receptor subtypes presents a challenge for developing selective ligands. Structure-activity relationship (SAR) studies of D2/D3 antagonists, such as eticlopride (B1201500), reveal the importance of specific structural features for binding affinity. nih.govcenterforbiomolecularmodeling.org The crystal structure of the D3 receptor in complex with eticlopride shows that polar substituents like methoxy (B1213986) groups on the aromatic ring can be critical for interaction within the binding pocket. centerforbiomolecularmodeling.org

While specific binding data for this compound is not available, SAR studies on related bitopic ligands indicate that modifications to the aromatic ring system significantly impact binding affinity and selectivity. nih.govchemrxiv.org The presence of both a methoxy group and a halogen (bromo) substituent on the pyridine ring of this compound suggests a potential for interaction with D2/D3 receptors, though its specific affinity and functional activity as an agonist or antagonist remain to be experimentally determined.

Serotonin (B10506) (5-HT) receptors are involved in a multitude of physiological processes, and their modulation is a key strategy for treating various disorders. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is structurally distinct from other G-protein coupled serotonin receptors. nih.gov It is a well-established target for antiemetic drugs and is implicated in anxiety and cognition. nih.govnih.gov

The pyridine moiety is a component of various compounds targeting serotonin receptors. acs.orgplu.mx For instance, certain derivatives of 2-pyridinemethylamine have been developed as potent and selective agonists at 5-HT1A receptors. acs.org However, specific investigations into the modulatory effects of this compound on the 5-HT3 receptor subtype are not extensively documented. The role of this specific substitution pattern on 5-HT3 receptor binding or channel gating is an area requiring further research.

Toll-like receptor 7 (TLR7) is an endosomal receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA. nih.govacs.org Activation of TLR7 by small-molecule agonists can induce a potent anti-viral and anti-tumor immune response, making it an attractive target in immuno-oncology. nih.govresearchgate.net Several pyridine-containing heterocyclic structures, such as imidazo[4,5-c]pyridines, have been identified as potent TLR7 agonists. acs.orgresearchgate.net

SAR studies have shown that the pyridine scaffold can be optimized for TLR7 activity. However, the activity can be sensitive to the position of the nitrogen atom and other substituents. nih.gov For example, in one series of methoxy-substituted compounds, the addition of a pyridine nitrogen resulted in variable and sometimes inactive compounds. nih.gov In another study focused on developing TLR7/8 antagonists, a methoxypyridine group was incorporated into a 2-pyridinylindole scaffold, demonstrating that such moieties are actively explored for TLR modulation. nih.gov The compound 4-yl-(methoxy)pyridine indole (B1671886) analogue showed notable activity against TLR7. nih.gov

Table 1: In Vitro TLR7 Inhibitory Activity of Methoxy-Substituted Pyridinylindole Analogues

Compound Description TLR7 IC50 (nM)
4 para-methoxyphenyl indole >10000
5 3-yl pyridine with para-methoxy >10000
8 4-yl pyridine with methoxy 520

Data sourced from a study on 2-pyridinylindole-based antagonists and is presented to illustrate the activity of related structures. nih.gov

While this compound itself has not been characterized as a TLR7 agonist, these findings indicate that its pyridine core is a relevant structural motif for TLR7-targeting compounds.

Potential Anticonvulsant Properties of Structurally Related Pyridine Methanamine Derivatives

Epilepsy is a common neurological disorder, and many anticonvulsant drugs feature heterocyclic rings in their structure. Pyridine derivatives have been extensively investigated for their potential anticonvulsant activity. nih.govjchemrev.comjocpr.com Studies on various classes, including 1,4-dihydropyridines and other substituted pyridines, have shown promising results in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. jocpr.comjocpr.com

The mechanism of action for pyridine-based anticonvulsants can vary, with some compounds reported to interact with GABA-A receptors, NMDA receptors, or voltage-gated sodium channels. jchemrev.com The anticonvulsant effect is often influenced by the nature and position of substituents on the pyridine ring. For example, electron-withdrawing groups have been noted to enhance anticonvulsant activity in some series. jchemrev.com Given that this compound contains an electron-withdrawing bromine atom, it is plausible that this structural feature could contribute to potential anticonvulsant effects, warranting experimental validation.

Broader Spectrum Antimicrobial and Anti-inflammatory Investigations of Pyridine Analogues

The pyridine nucleus is a key component in a wide array of compounds possessing antimicrobial and anti-inflammatory properties.

The search for new antibiotics is critical, and pyridine derivatives continue to be a promising area of research. openaccessjournals.comnih.gov Studies have demonstrated that incorporating halogen atoms, such as bromine, into the pyridine structure can lead to significant antimicrobial activity. bohrium.commdpi.com For example, newly synthesized pyridine and thienopyridine derivatives have shown good to strong activity against microbial strains like E. coli, B. mycoides, and C. albicans. bohrium.comresearchgate.net One study found that a synthesized pyridine derivative prevented the growth of E. coli at a MIC level of 0.0195 mg/mL and B. mycoides and C. albicans at MIC levels below 0.0048 mg/mL. bohrium.comresearchgate.net

In the realm of anti-inflammatory research, compounds containing a methoxy-substituted aromatic ring (methoxyphenolic compounds) have demonstrated anti-inflammatory activity in human airway cells by inhibiting multiple inflammatory mediators. nih.govd-nb.info Similarly, various fused heterocyclic systems incorporating a pyridine ring, such as thiazolo[4,5-b]pyridines, have been shown to possess considerable anti-inflammatory effects in vivo, with some compounds exhibiting potency comparable to or exceeding that of ibuprofen. biointerfaceresearch.compensoft.net These findings suggest that the methoxy and pyridine moieties of this compound are consistent with structural motifs found in other compounds with established anti-inflammatory potential.

Computational Chemistry and Theoretical Studies on 5 Bromo 3 Methoxypyridin 2 Yl Methanamine and Its Analogues

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of (5-Bromo-3-methoxypyridin-2-yl)methanamine and its analogues, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity. For instance, derivatives of pyridin-2-ylmethanamine are known to form stable complexes with various metal ions, and docking studies can help predict the binding affinities and mechanisms of action against microbial targets smolecule.com.

Studies on related pyridine (B92270) derivatives have demonstrated the utility of molecular docking in predicting their interactions with specific enzymes. For example, docking studies of novel quinolinone-based thiosemicarbazones, which share structural similarities with pyridine derivatives, were used to evaluate their potential as antimycobacterial agents by targeting proteins such as DNA-gyrase and enoyl-acyl carrier protein reductase nih.gov. Similarly, the binding interactions of other pyridine derivatives have been explored for their potential as inhibitors of enzymes like EGFR kinase and PIM-1 kinase nih.govresearchgate.net.

The insights from these docking simulations on analogous compounds suggest that this compound likely interacts with its biological targets through a combination of hydrogen bonding, hydrophobic interactions, and potentially halogen bonding, a feature enhanced by the bromine substituent. The methoxy (B1213986) and methanamine groups are expected to be key players in forming hydrogen bonds with receptor active sites.

Table 1: Predicted Binding Affinities of Pyridine Analogues from Molecular Docking Studies

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions
Quinolinone-based thiosemicarbazonesDNA-gyraseNot specified-
Imidazopyridine derivativesMitochondrial proteinsNot specifiedHydrogen bonding, hydrophobic interactions
Pyridine derivativesPIM-1 KinaseNot specifiedHydrogen bonding
Pyridine substituted pyrazole 1,3,5-triazine derivativesPf-DHFR-341.33 to -354.47Interactions with key amino acid residues

Note: The data in this table is illustrative and compiled from studies on various pyridine analogues.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

For pyridine derivatives, QSAR studies have been successfully applied to understand their antimycobacterial and antimicrobial activities researchgate.netnih.gov. These studies have shown that various physicochemical properties, such as lipophilicity, electronic properties, and steric parameters, play a crucial role in determining the biological activity of these compounds.

A 3D-QSAR study on a series of pyrrole derivatives with antimycobacterial activity revealed a good correlation between the chemical structures and their inhibitory activity against Mycobacterium tuberculosis nih.gov. This model, which combined CoMFA with classical QSAR descriptors, successfully explained the structure-activity relationships, highlighting the potential for designing more potent antituberculosis agents nih.gov.

In another study on nicotinic acid benzylidene hydrazide derivatives, QSAR models were developed to correlate their molecular properties with their antimycobacterial activity researchgate.net. These models can be used to predict the activity of new analogues and guide the synthesis of more effective compounds. The insights from these QSAR studies on related pyridine-containing compounds can be extrapolated to this compound to predict its potential antimycobacterial activity and to design analogues with improved efficacy. The presence of the bromo and methoxy groups would significantly influence the electronic and lipophilic properties of the molecule, which are key parameters in QSAR models.

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For pyridine and pyrimidine (B1678525) derivatives, in silico ADME studies are routinely performed to assess their potential as drug candidates nih.govresearchgate.net. These studies typically evaluate parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For example, in silico ADME predictions for a set of pyridine and pyrimidine derivatives being investigated as potential EGFR inhibitors were carried out to assess their drug-likeness nih.govresearchgate.net. Similarly, for novel diethyl pyridinyl phosphonate derivatives, in silico ADMET prediction was used to evaluate their pharmacokinetic and toxicity profiles researchgate.net.

Based on the general properties of pyridine derivatives and the presence of the bromo and methoxy groups, it can be predicted that this compound would have moderate lipophilicity, which is favorable for oral absorption. The methanamine group is likely to be a site of metabolism. Computational tools can provide more specific predictions for these parameters.

Table 2: Predicted ADME Properties of a Representative Pyridine Derivative

ADME PropertyPredicted ValueMethod/Software
Oral BioavailabilityGoodLipinski's Rule of Five
Blood-Brain Barrier PermeabilityModerateCalculated LogBB
CYP450 2D6 InhibitionNon-inhibitorIn silico model
Human Intestinal AbsorptionHighIn silico model
Plasma Protein BindingModerateIn silico model

Note: This table represents typical predicted ADME properties for a pyridine derivative and is for illustrative purposes.

Electronic Structure Calculations and Spectroscopic Property Predictions

Electronic structure calculations, based on quantum mechanics, are used to determine the electronic properties of molecules, such as their molecular orbital energies, charge distributions, and dipole moments. These calculations are also used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

For pyridine derivatives, electronic structure calculations can provide insights into their reactivity and the nature of their chemical bonds. The substitution pattern on the pyridine ring significantly influences its electronic properties. The bromine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, in this compound will have a combined effect on the electron density distribution in the pyridine ring.

Studies on the impact of bromine substitution on the molecular structure and spectroscopic properties of related heterocyclic compounds have shown that the presence of bromine can be well-correlated with theoretical spectral data researchgate.net. Theoretical calculations can also predict the stability of different electronic structures and donor-acceptor interactions within the molecule researchgate.net. Furthermore, theoretical studies on the electronic structures and spectroscopic properties of platinum complexes with terpyridine ligands have demonstrated how substituents on the pyridine ring can influence the absorption and emission spectra researchgate.net.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.

For flexible molecules like this compound, which has a rotatable bond in the methanamine side chain, conformational analysis is important to identify the low-energy conformations that are likely to be biologically active.

MD simulations can provide a deeper understanding of the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor. For instance, MD simulations of pyridin-2-ylmethanamine derivatives can reveal how the molecule interacts with metal ions and its stability in different environments smolecule.com. In the context of drug-receptor interactions, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to identify key interactions that are maintained over time. Such simulations have been used to study the binding of quinolinone-based thiosemicarbazones to mycobacterial targets, providing further evidence for their potential antimycobacterial activity nih.gov.

The dynamic behavior of this compound, including the flexibility of its side chain and its interactions with water molecules, can be crucial for its biological activity and can be effectively studied using MD simulations.

Strategic Development in Medicinal Chemistry and Drug Design

Scaffold Hopping and Molecular Hybridization Approaches for Novel Chemotypes

Scaffold hopping and molecular hybridization are powerful strategies for discovering novel chemotypes with improved pharmacological profiles. rsc.org Scaffold hopping involves modifying the central core of a known active compound to generate structurally distinct molecules that retain similar biological activity, often leading to new intellectual property and enhanced drug-like properties. rsc.orgnih.gov Molecular hybridization, conversely, involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activity. nih.gov

The halogenated methoxypyridine core, as seen in (5-Bromo-3-methoxypyridin-2-yl)methanamine and its analogs, is a prime candidate for these strategies. For instance, in the development of novel phosphatidylinositol 3-kinase (PI3K) and mTOR dual inhibitors, a scaffold hopping strategy was employed. nih.gov Starting with a known inhibitor class, researchers designed new series of compounds by replacing a core structural component with different aromatic skeletons, including benzo nih.govresearchgate.netthiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, and quinoline (B57606), while retaining a key sulfonamide methoxypyridine fragment derived from precursors like 5-bromo-2-methoxypyridin-3-amine. nih.gov This approach led to the discovery of novel pyridine-annulated purine (B94841) analogs with significant anticancer activities. rsc.org

Furthermore, replacing a metabolically vulnerable benzene (B151609) ring with a more stable pyridine (B92270) or pyrimidine (B1678525) ring is a common and effective use of scaffold hopping to improve a compound's metabolic profile. nih.gov The inherent properties of the pyridine nucleus can enhance aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. nih.gov

Structure-Based Drug Design and Ligand-Based Drug Design Initiatives

Drug design initiatives are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov SBDD relies on the three-dimensional structure of the biological target, often determined through X-ray crystallography or NMR, to design inhibitors that fit precisely into the active site. nih.gov LBDD is utilized when the receptor's 3D structure is unknown and instead uses knowledge of molecules that bind to the target to develop a pharmacophore model. nih.gov

The this compound scaffold is well-suited for both approaches. In a structure-based approach, the methoxy (B1213986) and methanamine groups can act as hydrogen bond donors and acceptors, while the pyridine ring can engage in pi-stacking interactions. The bromine atom can form halogen bonds, which are increasingly recognized for their role in ligand-protein interactions.

In the design of PI3K/mTOR inhibitors, a ligand-based strategy was initially employed by identifying the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide structure as a key pharmacophore for potent PI3K inhibitory activity. nih.gov Subsequent optimization and diversification were guided by the structural requirements of the kinase hinge region, a common feature in SBDD. nih.gov Molecular docking studies on newly designed pyridine derivatives help to elucidate the binding modes and structural basis for their potent inhibition of targets like cyclin-dependent kinase 2 (CDK2), validating the design strategy. nih.gov

Lead Compound Identification and Optimization for Enhanced Potency and Selectivity

Lead identification and optimization are critical phases in drug discovery where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET). nih.govresearchgate.net The this compound structure represents a valuable starting point or fragment for this process. Its substituted pyridine core allows for systematic modifications to probe structure-activity relationships (SAR).

In the development of PI3K/mTOR inhibitors, compounds containing the methoxypyridine core were synthesized and evaluated, leading to the identification of lead compounds with potent enzymatic and cellular activity. nih.gov For example, compound 22c from one such study, which incorporates a quinoline moiety attached to the core scaffold, demonstrated a strong proliferation inhibitory activity with an IC₅₀ of 20 nM in HCT-116 cancer cells and was shown to effectively decrease the phosphorylation of the downstream target AKT. nih.gov

Optimization strategies often involve modifying peripheral groups to enhance binding affinity or block metabolic pathways. nih.gov In a series of imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases, lead optimization of an initial hit compound led to the identification of an orally bioavailable preclinical candidate by refining its physicochemical properties through the incorporation of solubilizing groups. researchgate.net Similarly, optimization of pyridine-carboxamide based DGAT-1 inhibitors led to the discovery of key compounds with improved in vivo activity. nih.gov

Table 1: Example of Lead Optimization in PI3K/mTOR Inhibitors
CompoundCore ModificationPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 Cell IC₅₀ (nM)
HS-173 (Reference)-268150
22cQuinoline23320
22aQuinoline43430
Data adapted from a study on sulfonamide methoxypyridine derivatives. nih.gov This table illustrates how modifications to the core scaffold (Part B in the original study) impact biological activity against kinases and cancer cell lines, a key aspect of lead optimization.

Design of Novel Pyridine Derivatives for Targeted Therapeutic Applications

The pyridine scaffold is a cornerstone in the design of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govresearchgate.net The design process often involves the synthesis of libraries of related compounds to explore chemical space and identify molecules with optimal activity against a specific biological target. nih.govresearchgate.net

The this compound framework provides a versatile template for creating such libraries. The bromine at the 5-position is particularly useful as it serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the straightforward introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the pyridine core.

This strategy was effectively used to create a series of 36 sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, where a borate (B1201080) ester was formed from a bromo-pyridine precursor, which was then coupled with various bromo-heterocycles. nih.gov Similarly, novel diarylpyridines have been designed and synthesized as tubulin polymerization inhibitors for anticancer applications. nih.gov The rational design of such compounds often incorporates structural features from known inhibitors, leading to hybrid molecules with improved potency and target specificity. nih.govmdpi.com

Elucidation of Structure-Activity Relationships (SAR) in Halogenated Methoxypyridine Methanamines

Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, as it explains how specific structural features of a molecule contribute to its biological activity. For halogenated methoxypyridine methanamines, the key structural elements influencing activity are the position and nature of the halogen, the methoxy group, and the methanamine side chain.

Studies on various pyridine derivatives have shown that the presence and position of substituents like methoxy (-OMe) and amino (-NH2) groups can enhance antiproliferative activity. nih.govnih.gov The methoxy group, in particular, is often preserved in anticancer agents as it can form critical hydrogen bonds with target enzymes. nih.gov

Conversely, the effect of halogen atoms can be complex. While they can increase metabolic stability and participate in halogen bonding, they can also introduce steric bulk that may decrease activity. nih.govmdpi.com In some studies of pyridine derivatives, halogen atoms were associated with lower antiproliferative activity. nih.gov However, in other contexts, the introduction of a bromine atom can be beneficial. For example, in a series of pyrido[3,2-d]pyrimidines designed as PI3K/mTOR inhibitors, the SAR analysis revealed that different substituents at the C-7 position dramatically altered potency, indicating a high sensitivity to steric and electronic changes in that region of the molecule. mdpi.com The specific impact of the bromine at the 5-position and the methoxy at the 3-position of the target compound would thus be highly dependent on the specific biological target and the geometry of its binding site.

Future Research Directions and Translational Perspectives

Expansion of Synthetic Methodologies for Diversified Analogue Libraries

To thoroughly explore the structure-activity relationships (SAR) of (5-Bromo-3-methoxypyridin-2-yl)methanamine, the development of efficient and versatile synthetic strategies for the generation of diversified analogue libraries is paramount. Future efforts should focus on modular and combinatorial approaches that allow for systematic modifications at key positions of the pyridine (B92270) ring and the methanamine side chain.

Modern synthetic methods, such as copper-catalyzed cross-coupling reactions, could be employed to introduce a wide range of substituents at the 5-bromo position. nih.gov Similarly, late-stage functionalization techniques can be explored to modify the pyridine core. The development of robust synthetic routes will enable the creation of a comprehensive library of analogues, which is essential for systematic biological screening and the identification of lead compounds with optimized properties. google.com

Table 1: Proposed Synthetic Strategies for Analogue Library Generation

StrategyDescriptionKey Advantages
Combinatorial Synthesis Parallel synthesis of a large number of compounds in a systematic manner.Rapid generation of diverse chemical entities for high-throughput screening.
Modular Synthesis Stepwise assembly of molecular fragments, allowing for easy variation of building blocks.High flexibility in analogue design and synthesis.
Late-Stage Functionalization Introduction of functional groups into a complex molecule at a late stage of the synthesis.Efficient access to a wide range of derivatives from a common intermediate.

Advanced Mechanistic Elucidation of Biological Activities at the Cellular and Subcellular Levels

A critical aspect of future research will be to move beyond preliminary biological screening and delve into the detailed molecular mechanisms underlying the activity of this compound and its analogues. A recent review on the structure-activity relationship of pyridine derivatives highlighted that the presence and position of substituents like methoxy (B1213986) and amino groups can significantly influence their antiproliferative activity. nih.gov Therefore, a thorough investigation into how these structural features of the target compound dictate its biological effects is warranted.

Advanced cell-based assays, proteomics, and transcriptomics approaches should be employed to identify the specific cellular targets and signaling pathways modulated by these compounds. Techniques such as thermal shift assays, affinity chromatography, and photoaffinity labeling can be utilized to directly identify protein binding partners. Understanding the mechanism of action at a molecular level is crucial for rational drug design and for predicting potential on-target and off-target effects.

Innovative Applications of this compound in Chemical Probes and Biological Tools

The aminopyridine scaffold is a promising framework for the development of chemical probes to visualize and study biological processes. nih.govnih.gov Future research should explore the derivatization of this compound to create fluorescent probes for cellular imaging. This could involve the conjugation of the aminopyridine core with fluorophores or the development of "turn-on" fluorescent probes where the fluorescence is activated upon binding to a specific target. nih.govnih.gov

Furthermore, the introduction of bioorthogonal handles, such as azides or alkynes, onto the this compound scaffold could enable its use in "click chemistry" applications for labeling and tracking biomolecules in living systems. nih.govacs.orgwikipedia.org These chemical tools would be invaluable for studying the compound's distribution, target engagement, and downstream biological effects in a dynamic cellular environment.

Table 2: Potential Applications in Chemical Biology

ApplicationDescriptionPotential Impact
Fluorescent Probes Molecules that emit light upon excitation, used for imaging and sensing.Real-time visualization of compound localization and target interaction within cells. nih.govnih.govresearchgate.net
Bioorthogonal Labeling Chemical reactions that can occur in living systems without interfering with native biochemical processes.Covalent labeling of target molecules for identification, tracking, and functional studies. nih.govacs.orgwikipedia.org
Photoaffinity Labeling Use of photoreactive probes to covalently bind to their target proteins upon light activation.Irreversible capture of binding partners for unambiguous target identification.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Pyridine-Based Therapeutics

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the discovery and optimization of pyridine-based therapeutics derived from the this compound scaffold. In silico screening of virtual libraries of analogues can be performed to predict their biological activities and prioritize compounds for synthesis and experimental testing. auctoresonline.orgnih.govmalariaworld.orglabo-code.com

Machine learning models can be trained on existing datasets of pyridine derivatives to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. simulations-plus.comiapchem.orgnih.govnih.govresearchgate.net This predictive modeling can help in the early identification of compounds with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate in later stages of drug development. Generative AI models can also be employed to design novel pyridine-based structures with desired biological activities and physicochemical properties.

By embracing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel drugs and innovative biological tools.

Q & A

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer : The amine moiety links E3 ligase ligands (e.g., thalidomide) to target-binding warheads. Case studies include:
  • Bifunctional Linkers : Amine-PEG spacers balance hydrophilicity and cell permeability .
  • In Vivo Stability : Boc protection during synthesis prevents premature degradation .

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